2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzodioxine, characterized by the presence of a nitrile group at the 6-position. This compound is known for its applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol derivatives with cyanogen bromide in the presence of a base, leading to the formation of the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzodioxine derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile has a wide range of applications in scientific research:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors of phosphodiesterase type IV, which are targets for anti-inflammatory and antidepressant drugs.
Material Science: The compound is used in the development of new materials with specific electronic or photonic properties, such as organic light-emitting diodes (OLEDs).
Chemical Synthesis: It is a valuable building block in organic synthesis, used to construct complex molecules, including natural products and potential therapeutic agents.
Analytical Chemistry: Derivatives of this compound are used as standards or reagents in chromatographic methods and mass spectrometry.
Molecular Modeling: It is used in computational chemistry for molecular modeling and density functional theory (DFT) calculations.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it acts as an inhibitor of phosphodiesterase type IV, which is involved in the degradation of cyclic AMP (cAMP). By inhibiting this enzyme, the compound can exert anti-inflammatory and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxine-6-methanol
- 2,3-Dihydro-1,4-benzodioxine-6-amine
Uniqueness
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSRMKGBXNXODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384249 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19102-07-9 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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